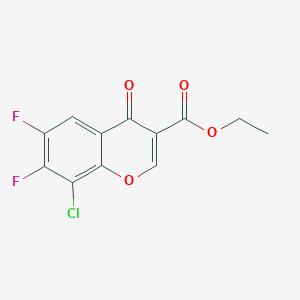
3-Chloro-4-(trifluoromethyl)benzoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)benzoyl cyanide, commonly referred to as 3-CFBC, is an organofluorine compound with a wide range of uses in the scientific community. It is a colorless, odorless, and non-irritating solid that is relatively stable in air and water. 3-CFBC is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Scientific Research Applications
3-CFBC has a wide range of applications in the scientific community. It is used as a reagent for the synthesis of heterocyclic compounds, and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-CFBC has been used in the synthesis of a variety of biologically active compounds, including anesthetics, antifungal agents, and antiparasitic agents.
Mechanism of Action
The mechanism of action of 3-CFBC is not fully understood. However, it is believed to act as a Lewis acid, which means that it can interact with electron-rich molecules, such as alcohols and amines. This interaction can lead to the formation of new compounds, which can be used in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFBC are not well understood. However, it has been shown to be non-toxic and non-irritating in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 3-CFBC in laboratory experiments include its low toxicity, its stability in air and water, and its low cost. Additionally, 3-CFBC is non-irritating and can be used in a variety of reactions. The main limitation of using 3-CFBC is that it is not soluble in organic solvents, which can limit its use in certain reactions.
Future Directions
1. Further research into the biochemical and physiological effects of 3-CFBC.
2. Development of new synthetic methods using 3-CFBC.
3. Exploration of new applications for 3-CFBC, such as in the synthesis of drugs and other specialty chemicals.
4. Investigation of the mechanism of action of 3-CFBC.
5. Development of new catalysts based on 3-CFBC.
6. Investigation of the environmental impact of 3-CFBC.
7. Development of new methods to improve the solubility of 3-CFBC in organic solvents.
8. Exploration of new ways to use 3-CFBC in the synthesis of heterocyclic compounds.
9. Investigation of the toxicity of 3-CFBC in humans and animals.
10. Development of new methods to improve the stability of 3-CFBC.
Synthesis Methods
3-CFBC can be synthesized by a variety of methods, including the following:
1. Reaction of 3-chloro-4-fluorobenzoyl chloride with potassium cyanide in an aqueous medium.
2. Reaction of 3-chloro-4-fluorobenzoyl chloride with sodium cyanide in an aqueous medium.
3. Reaction of 3-chloro-4-fluorobenzoyl chloride with potassium cyanide in a non-aqueous medium.
4. Reaction of 3-chloro-4-fluorobenzoyl chloride with sodium cyanide in a non-aqueous medium.
properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAWFDYLCDPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)benzoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)










